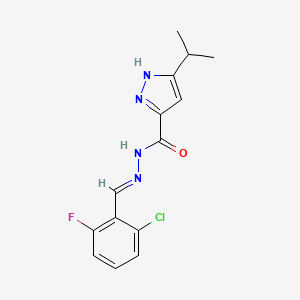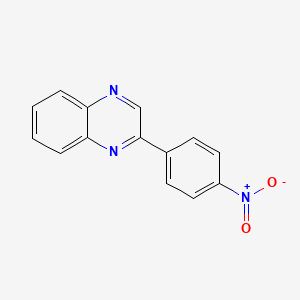![molecular formula C23H17Cl3N4OS B11671671 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[(4-Chlorophényl)méthyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophényl)méthylidène]acétohydrazide est un composé organique complexe qui présente un cycle benzodiazole, un groupe chlorophényle et un groupe dichlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-({1-[(4-Chlorophényl)méthyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle benzodiazole : La première étape consiste en la formation du cycle benzodiazole par une réaction de cyclisation. Cette réaction peut être réalisée en faisant réagir l’o-phénylènediamine avec un aldéhyde approprié en milieu acide.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution nucléophile. Cette réaction implique la réaction de l’intermédiaire benzodiazole avec le chlorure de 4-chlorobenzyl en présence d’une base telle que le carbonate de potassium.
Formation de l’acétohydrazide : Le groupe acétohydrazide est introduit par réaction de l’intermédiaire avec l’hydrate d’hydrazine.
Réaction de couplage finale : La dernière étape consiste à coupler l’intermédiaire acétohydrazide avec le 2,3-dichlorobenzaldéhyde sous reflux pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté optimale. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, la synthèse automatisée et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou la liaison imine, les convertissant respectivement en amines ou en amides.
Substitution : Les groupes chlorophényle et dichlorophényle peuvent participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperoxybenzoïque (mCPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique sont couramment utilisés.
Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs tels que les mélanges nitrants, les halogènes et les réactifs d’acylation de Friedel-Crafts.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et amides.
Substitution : Différents dérivés substitués en fonction de l’électrophile utilisé.
Applications scientifiques en recherche
Chimie
En chimie, ce composé peut être utilisé comme unité de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, ce qui en fait un candidat pour la découverte de médicaments.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à subir diverses réactions chimiques permet de concevoir des analogues ayant des profils pharmacologiques améliorés.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques. Par exemple, son cycle benzodiazole pourrait conférer une fluorescence, ce qui le rend utile dans la production de colorants fluorescents ou de capteurs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its benzodiazole ring system could impart fluorescence, making it useful in the production of fluorescent dyes or sensors.
Mécanisme D'action
Le mécanisme d’action de 2-({1-[(4-Chlorophényl)méthyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophényl)méthylidène]acétohydrazide implique probablement l’interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. La structure du composé suggère qu’il pourrait agir comme un inhibiteur ou un modulateur de ces cibles, affectant diverses voies biochimiques. Des études détaillées seraient nécessaires pour élucider le mécanisme exact et identifier les cibles moléculaires impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-Chlorophényl)méthyl]-1H-benzimidazole
- N’-[(2,3-Dichlorophényl)méthylidène]acétohydrazide
- Chlorure de 4-chlorobenzyl
Unicité
L’unicité de 2-({1-[(4-Chlorophényl)méthyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophényl)méthylidène]acétohydrazide réside dans sa combinaison de caractéristiques structurelles. La présence de cycles benzodiazole et hydrazide, ainsi que des groupes chlorophényle et dichlorophényle, fournit un échafaudage unique qui peut interagir avec une variété de cibles moléculaires. Cela en fait un composé précieux pour la recherche et le développement dans de multiples domaines.
Propriétés
Formule moléculaire |
C23H17Cl3N4OS |
|---|---|
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c24-17-10-8-15(9-11-17)13-30-20-7-2-1-6-19(20)28-23(30)32-14-21(31)29-27-12-16-4-3-5-18(25)22(16)26/h1-12H,13-14H2,(H,29,31)/b27-12- |
Clé InChI |
PSSTZHVZWYZKBW-PPDIBHTLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)


![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)
![2-[(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11671662.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
